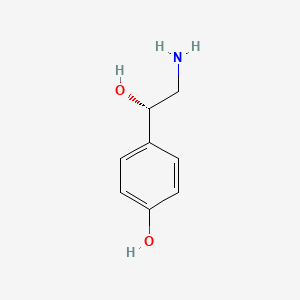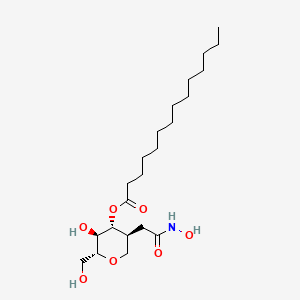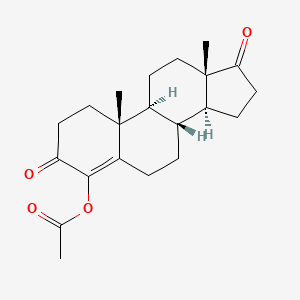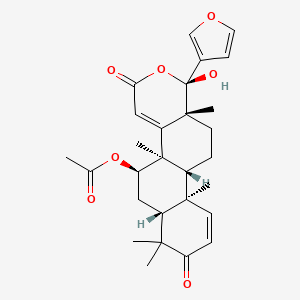
Nimolicinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nimolicinol is a limonoid found in Azadirachta indica. It has a role as a plant metabolite. It is a delta-lactone, a cyclic terpene ketone, an enone, a member of furans, a limonoid, a tetracyclic triterpenoid, an acetate ester and a tertiary alcohol.
Wissenschaftliche Forschungsanwendungen
Pharmacogenetics and Drug Response
Nimolicinol's role in pharmacogenetics, particularly in how genetic variations impact drug response, is a significant area of research. The NIH Pharmacogenetics Research Network (PGRN) has focused on understanding the correlation between genetic variations and drug response in various medical conditions, which could include the implications of this compound in personalized medicine (Giacomini et al., 2007).
Translational Research in Healthcare
This compound may be involved in translational research, a field that bridges basic scientific discoveries with clinical applications. This research area focuses on applying scientific findings from basic research, like those pertaining to this compound, to clinical practices, potentially impacting patient care (Grady, 2010).
Drug Discovery from Medicinal Plants
This compound, as a compound potentially derived from medicinal plants, plays a role in the drug discovery process. Research in this field combines botanical, phytochemical, and molecular techniques, focusing on finding new leads against various pharmacological targets (Balunas & Kinghorn, 2005).
Personalized Medicine
This compound's applications in personalized medicine are explored through pharmacogenetics and pharmacogenomics, aiming to tailor medical treatment to individual genetic profiles. This approach enhances the efficacy and safety of drugs, potentially including this compound (Hamburg & Collins, 2010).
Molecular Biology and Virology Research
Research in molecular biology and virology, including studies on viral replication, pathogenesis, and immunology, may involve this compound. These studies contribute to developing new therapeutic strategies and diagnostics for viral diseases (Georgiev, 1955).
Drug Development and Molecular Docking Studies
This compound has been the subject of in silico docking studies, particularly in its potential as a novel target for Plasmodium falciparum, the parasite responsible for malaria. This research signifies the importance of this compound in developing new antimalarial drugs (Khanal et al., 2019).
Eigenschaften
CAS-Nummer |
89366-02-9 |
|---|---|
Molekularformel |
C28H34O7 |
Molekulargewicht |
482.6 g/mol |
IUPAC-Name |
[(1S,4bR,5R,6aR,10aR,10bR,12aR)-1-(furan-3-yl)-1-hydroxy-4b,7,7,10a,12a-pentamethyl-3,8-dioxo-5,6,6a,10b,11,12-hexahydronaphtho[2,1-f]isochromen-5-yl] acetate |
InChI |
InChI=1S/C28H34O7/c1-16(29)34-22-13-19-24(2,3)21(30)8-10-25(19,4)18-7-11-26(5)20(27(18,22)6)14-23(31)35-28(26,32)17-9-12-33-15-17/h8-10,12,14-15,18-19,22,32H,7,11,13H2,1-6H3/t18-,19+,22-,25-,26-,27-,28-/m1/s1 |
InChI-Schlüssel |
VXKRRVRNHBWLTO-VBPYNQNZSA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1C[C@@H]2[C@](C=CC(=O)C2(C)C)([C@@H]3[C@@]1(C4=CC(=O)O[C@@]([C@@]4(CC3)C)(C5=COC=C5)O)C)C |
SMILES |
CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CC(=O)OC(C4(CC3)C)(C5=COC=C5)O)C)C)(C)C |
Kanonische SMILES |
CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CC(=O)OC(C4(CC3)C)(C5=COC=C5)O)C)C)(C)C |
Andere CAS-Nummern |
89366-02-9 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3H-Indolium, 2-[3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-propenyl]-1,3,3-trimethyl-, acetate](/img/structure/B1211385.png)

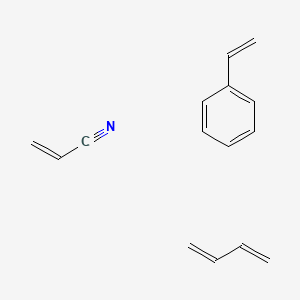
![3-[(5S,6R)-5,6-dihydroxycyclohexa-1,3-dienyl]propanoic acid](/img/structure/B1211391.png)

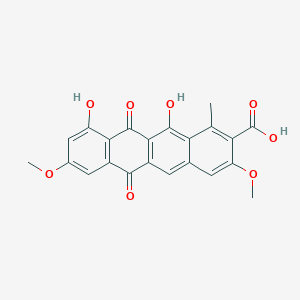
![S-(R*,R*)]-4-[Aminoiminomethyl)amino]-N-[[1-[3-hydroxy-2-[(2-naphthalenylsulfonyl)amino]-1-oxopropyl]-2-pyrrolidinyl] methyl]butanamide](/img/structure/B1211395.png)
![4-[[Glutamic acid]-carbonyl]-benzene-sulfonyl-d-proline](/img/structure/B1211396.png)

